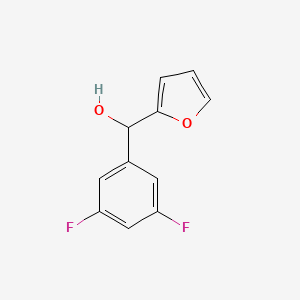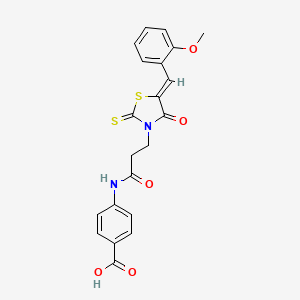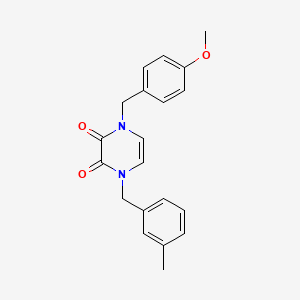
4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a ketone, which is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom. The remaining two bonds are to other carbon atoms or hydrocarbon radicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-(Tert-butyl)phenyl derivative with a 4-(5-chloro-2-methylphenyl)piperazine derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Additionally, there would be phenyl rings substituted with tert-butyl, chloro, and methyl groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the ketone group, which is a common site of reactivity in organic compounds. The piperazine ring could also potentially be involved in reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the ketone, piperazine, and phenyl groups. For example, the compound would likely be relatively nonpolar due to the presence of the hydrocarbon groups .Applications De Recherche Scientifique
Synthesis and Structural Units
The compound 4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, due to its structural complexity, finds application in the synthesis of various biologically active compounds and intermediates. For instance, derivatives like 1,5-dioxaspiro[2.4]heptanes, which are structurally related to many biologically active natural compounds, can be synthesized through catalyzed reactions involving similar ketones. These compounds serve as versatile intermediates in synthetic organic chemistry, highlighting the significance of the tert-butylphenyl and piperazinyl ketone units in facilitating complex synthesis processes (Alonso, Meléndez, & Yus, 2002).
Complexation and Transport Properties
The binding and transport properties of tert-butylphenyl piperazinyl ketone derivatives towards metal cations have been extensively studied. These compounds exhibit high extraction and complexation levels for alkali cations, particularly showing preference for K+ and Na+, and demonstrate strong selectivity for Ba2+ among alkaline earth cations. Such properties suggest their potential application in selective cation transport and extraction processes, providing insights into the effects of substituents, size, and conformational changes on their binding capabilities (Marcos et al., 2006).
Biological Evaluation
Compounds featuring the tert-butylphenyl and piperazinyl ketone moieties have been synthesized and evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with structural similarities, was synthesized and tested for its antibacterial and anthelmintic activities. Despite showing moderate activity, such studies are crucial for understanding the biological potential of these compounds and guiding the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Deprotection in Synthetic Chemistry
The use of tert-butylphenyl piperazinyl ketone derivatives in deprotection reactions has been explored, demonstrating their effectiveness in removing protective groups such as tert-butyl carbamates, esters, and ethers under mild conditions. This highlights their utility in complex organic syntheses where selective deprotection is required, preserving the stereochemical integrity of sensitive substrates (Li et al., 2006).
Anticorrosive Applications
The novel heterocyclic compounds derived from tert-butylphenyl piperazinyl ketones have shown significant potential in anticorrosive applications. Studies on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its efficacy in protecting carbon steel surfaces in corrosive environments, indicating a promising avenue for the development of new corrosion inhibitors (Praveen et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c1-16-5-10-19(23)15-20(16)24-11-13-25(14-12-24)21(26)17-6-8-18(9-7-17)22(2,3)4/h5-10,15H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHWNGIENDAEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)phenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2952815.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2952816.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2952817.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)


![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)


![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)